molecular formula C17H26N2O3S B2486895 N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide CAS No. 701238-90-6

N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide

Cat. No. B2486895
CAS RN: 701238-90-6
M. Wt: 338.47
InChI Key: QRDHMQOJBJUNFU-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . The average mass of a similar compound, N-(2,6-Dimethylphenyl)-2-(1-piperidinyl)acetamide, is 246.348 Da .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, N-(2,6-Dimethylphenyl)-2-(1-piperidinyl)acetamide, the molecular formula is C15H22N2O .

Scientific Research Applications

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-8-10-16(11-9-13)23(21,22)18(4)12-17(20)19-14(2)6-5-7-15(19)3/h8-11,14-15H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDHMQOJBJUNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)-N,4-dimethylbenzenesulfonamide

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